molecular formula C11H12Cl2Si B13871548 ((2,6-Dichlorophenyl)ethynyl)trimethylsilane

((2,6-Dichlorophenyl)ethynyl)trimethylsilane

Cat. No.: B13871548
M. Wt: 243.20 g/mol
InChI Key: HGDBHXXSLKYSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,6-Dichlorophenyl)ethynyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl-protected ethynyl group attached to a 2,6-dichlorophenyl aromatic ring. The 2,6-dichloro substitution pattern imposes significant steric and electronic effects, rendering the aromatic ring electron-deficient due to the electron-withdrawing nature of chlorine atoms. The trimethylsilyl (TMS) group enhances stability and facilitates handling in synthetic applications, particularly in cross-coupling reactions (e.g., Sonogashira coupling) where protected alkynes are preferred over terminal alkynes .

Properties

Molecular Formula

C11H12Cl2Si

Molecular Weight

243.20 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)8-7-9-10(12)5-4-6-11(9)13/h4-6H,1-3H3

InChI Key

HGDBHXXSLKYSQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,6-dichloroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or diisopropylamine

    Temperature: Room temperature to 60°C

Industrial Production Methods: Industrial production of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or organometallic compounds in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Coupling: Palladium or nickel catalysts under inert atmosphere.

Major Products:

Mechanism of Action

The mechanism of action of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for coupling and substitution reactions, while the trimethylsilyl group can be easily removed or replaced, facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structure : Replaces the 2,6-dichlorophenyl group with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
  • Key Properties :
    • Molecular weight: 224.18 g/mol.
    • Boron-containing substituent enables participation in Suzuki-Miyaura couplings.
    • Synthesized via reactions with potassium hydrogen carbonate (50°C, 16 hours, 92% yield) .
  • Comparison :
    • The dioxaborolane group introduces boron-based reactivity, absent in the dichlorophenyl analog.
    • The dichlorophenyl group’s electron-withdrawing nature contrasts with the electron-rich dioxaborolane, affecting electronic compatibility in coupling reactions.

Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane

  • Structure : Features a methoxy-substituted dihydropyran ring and a triethylsilyl (TES) group.
  • Key Properties :
    • Chiral centers and methoxy group enable stereoselective applications.
    • Synthesized under inert conditions (argon, 4Å molecular sieves, 18 hours, 86% yield) .
  • Methoxy’s electron-donating effect contrasts with chlorine’s electron-withdrawing nature, altering electronic profiles.

Clonidine Hydrochloride (CL118)

  • Structure : Contains a 2,6-dichlorophenyl group but linked to an imidazoline pharmacophore.
  • Key Properties :
    • Molecular weight: 266.56 g/mol.
    • Pharmaceutical use as an antihypertensive agent .
  • Comparison :
    • Shared 2,6-dichlorophenyl motif suggests similar electronic effects, but the imidazoline moiety directs biological activity rather than synthetic utility.

2-({[(2E,6S)-7-(1,3-Dithian-2-yl)-2,6-dimethyl-2-heptenyl]oxy}methoxy)ethylsilane

  • Structure : Includes a dithiane-protected alkyne and a TMS group.
  • Key Properties :
    • Molecular weight: 390.73 g/mol.
    • Sulfur-rich dithiane group may enhance stability under acidic conditions .
  • Comparison :
    • The dithiane group offers orthogonal protection compared to the dichlorophenyl group, enabling sequential deprotection strategies.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Silyl Group Molecular Weight (g/mol) Key Reactivity/Application Synthesis Yield Conditions
((2,6-Dichlorophenyl)ethynyl)trimethylsilane 2,6-Dichlorophenyl TMS Not reported Cross-coupling, electronic tuning Not available Not available
Trimethyl(...dioxaborolan-2-yl)ethynyl)silane Dioxaborolane TMS 224.18 Suzuki coupling, boron chemistry 92% 50°C, KHCO₃, 16h
Triethyl(...methoxypyran)ethynyl)silane Methoxydihydropyran TES Calculated: ~280 Chiral synthesis, asymmetric catalysis 86% Argon, 4Å sieves, 18h
CL118 (Clonidine HCl) Imidazoline hydrochloride None 266.56 Pharmaceutical (antihypertensive) N/A N/A
[ compound] Dithiane TMS 390.73 Stability in acidic conditions Not reported Not reported

Key Findings and Insights

Electronic Effects : The 2,6-dichlorophenyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., methoxy in ) and boron-containing rings (), influencing reactivity in metal-catalyzed couplings.

Synthetic Utility: Boron-containing analogs () are tailored for Suzuki couplings, while dichlorophenyl derivatives may favor Sonogashira or Heck reactions.

Pharmaceutical Relevance : CL118 () demonstrates the 2,6-dichlorophenyl group’s versatility in drug design, though its role differs from synthetic intermediates.

Biological Activity

((2,6-Dichlorophenyl)ethynyl)trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane can be represented as follows:

C11H12Cl2Si\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{Si}

This compound features a dichlorophenyl group attached to an ethynyl moiety and a trimethylsilyl group. The presence of chlorine substituents is significant as they can influence the compound's reactivity and biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane, particularly its effects on various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that derivatives with dichlorophenyl groups showed significant inhibitory effects on cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway . The SAR analysis revealed that the presence of electron-withdrawing groups like chlorine enhances the potency against specific cancer types.

Antimicrobial Activity

Another area of interest is the antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal properties. A study found that certain derivatives showed notable inhibition against Gram-positive bacteria, suggesting that ((2,6-Dichlorophenyl)ethynyl)trimethylsilane may possess similar activities .

Case Studies

Several case studies have been conducted to evaluate the biological effects of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane:

  • In Vitro Anticancer Study :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : The compound was tested using MTT assays to determine cell viability.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • Objective : To evaluate antibacterial activity against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited a clear zone of inhibition at a concentration of 50 µg/disc, comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity.

SubstituentEffect on ActivityNotes
ChlorineIncreases potencyElectron-withdrawing nature enhances reactivity
EthynylEssential for activityContributes to binding affinity with target enzymes

The presence of chlorinated phenyl groups has been associated with increased lipophilicity, which may enhance cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((2,6-Dichlorophenyl)ethynyl)trimethylsilane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Sonogashira coupling, where a 2,6-dichlorophenyl halide reacts with trimethylsilylacetylene in the presence of a palladium catalyst. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ or Pd/CuI systems for cross-coupling .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere .
  • Temperature : Room temperature to 80°C, monitored via thin-layer chromatography (TLC) for reaction completion .
    • Yield optimization : Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Typical yields range from 60–80% .

Q. How should researchers characterize the purity and structural integrity of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, trimethylsilyl groups at δ 0.1–0.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₁Cl₂Si: theoretical ~246.08 g/mol) .
  • X-ray crystallography : For solid-state structure validation, if single crystals are obtained .

Q. What safety protocols are critical when handling ((2,6-Dichlorophenyl)ethynyl)trimethylsilane?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential silane vapor release .
  • Waste disposal : Collect in sealed containers labeled for halogenated/organosilicon waste .

Advanced Research Questions

Q. How does the electron-withdrawing 2,6-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight : The dichlorophenyl group enhances electrophilicity at the ethynyl carbon, facilitating nucleophilic attack in Suzuki-Miyaura or Heck reactions. Computational studies (DFT) suggest a lowered LUMO energy (-2.1 eV) compared to non-halogenated analogs, increasing reactivity .
  • Experimental validation : Compare reaction rates with phenyl vs. 2,6-dichlorophenyl derivatives under identical conditions .

Q. What are the stability challenges of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane under ambient and acidic conditions?

  • Hydrolytic stability : The trimethylsilyl group is susceptible to hydrolysis in protic solvents (e.g., H₂O/MeOH). Stability tests show <5% degradation after 24 hours in dry THF but >90% decomposition in aqueous HCl (pH < 2) .
  • Mitigation strategies : Store under anhydrous conditions (molecular sieves) and avoid prolonged exposure to moisture .

Q. Can ((2,6-Dichlorophenyl)ethynyl)trimethylsilane serve as a precursor for dendritic or polymeric materials?

  • Application potential : The ethynyl group enables alkyne-azide click chemistry for polymer backbone formation. Example:

  • Step-growth polymerization : React with diazides (e.g., 1,4-diazidobenzene) using Cu(I) catalysts to form conjugated poly(triazole)s .
    • Characterization : Gel permeation chromatography (GPC) for molecular weight analysis and UV-Vis for optical properties .

Q. How do steric effects from the 2,6-dichloro substituents impact intermolecular interactions in crystal packing?

  • Structural analysis : X-ray data from analogous compounds (e.g., [3-(3,4-Dimethoxyphenyl)-1-propyn-1-yl]trimethylsilane) reveal orthogonal packing due to Cl∙∙∙Cl van der Waals interactions (3.5 Å spacing) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows melting points >150°C, correlating with tight crystal lattice formation .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Possible causes : Impure starting materials, oxygen contamination, or catalyst deactivation.
  • Resolution :

  • Validate reagent purity via NMR/MS .
  • Optimize degassing (freeze-pump-thaw cycles) .
  • Test alternative catalysts (e.g., Pd₂(dba)₃) .

Q. Conflicting computational vs. experimental reactivity How to reconcile?

  • Case study : DFT predicts higher electrophilicity than observed in Suzuki reactions.
  • Approach :

  • Re-examine solvent effects (implicit vs. explicit solvation models) .
  • Conduct kinetic studies (e.g., Eyring plots) to compare activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.